Thieno[3,2-c]pyridin-4-ylhydrazine
Overview
Description
Thieno[3,2-c]pyridin-4-ylhydrazine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol. It is a derivative of thieno[3,2-c]pyridine, featuring a hydrazine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-c]pyridin-4-ylhydrazine can be synthesized through several methods, including the reaction of thieno[3,2-c]pyridine with hydrazine hydrate under specific conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazine derivative[_{{{CITATION{{{_3{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-c]pyridin-4-ylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute different atoms or groups on the compound.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Thieno[3,2-c]pyridin-4-ylhydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: this compound can be used in the production of materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which Thieno[3,2-c]pyridin-4-ylhydrazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Thieno[3,2-c]pyridin-4-ylhydrazine is similar to other compounds containing thieno[3,2-c]pyridine or hydrazine groups. Some similar compounds include:
Thieno[3,2-c]pyridine: A related compound without the hydrazine group.
Hydrazine derivatives: Other hydrazine-containing compounds with different heterocyclic structures.
Uniqueness: this compound is unique due to its specific combination of the thieno[3,2-c]pyridine ring and the hydrazine group, which imparts distinct chemical and biological properties compared to its similar compounds.
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Properties
IUPAC Name |
thieno[3,2-c]pyridin-4-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-7-5-2-4-11-6(5)1-3-9-7/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRPZHUSVWSBPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651212 | |
Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27685-95-6 | |
Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27685-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinylthieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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